molecular formula C23H40Cl2N2O3 B2983814 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride CAS No. 474262-37-8

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride

Katalognummer: B2983814
CAS-Nummer: 474262-37-8
Molekulargewicht: 463.48
InChI-Schlüssel: IQKMNRVDEZXSCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dihydrochloride salt featuring a piperazine core substituted with a 4-methoxyphenyl group and a propan-2-ol side chain modified by a 3,3,5-trimethylcyclohexyl ether. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical formulations. The bulky 3,3,5-trimethylcyclohexyl group may influence lipophilicity and blood-brain barrier penetration, while the methoxy substituent modulates electronic effects on receptor binding .

Eigenschaften

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.2ClH/c1-18-13-22(15-23(2,3)14-18)28-17-20(26)16-24-9-11-25(12-10-24)19-5-7-21(27-4)8-6-19;;/h5-8,18,20,22,26H,9-17H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKMNRVDEZXSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.

    Attachment of the Propanol Chain: The intermediate is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to attach the propanol chain.

    Cyclohexyl Group Introduction: The final step involves the reaction of the resulting compound with 3,3,5-trimethylcyclohexanol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propanol chain, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Biochemistry: It serves as a tool to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.

    Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Several compounds share structural motifs with the target molecule, particularly the piperazine core and aromatic substitutions. Key comparisons include:

Compound Name / ID Structural Features Key Differences Pharmacological Implications
Target Compound Piperazine + 4-methoxyphenyl + 3,3,5-trimethylcyclohexyloxy N/A Balanced lipophilicity for CNS penetration; dihydrochloride improves solubility.
Impurity B (MM0421.02) Piperazine + phenyl + triazolopyridine Phenyl instead of 4-methoxyphenyl; triazolopyridine side chain Likely reduced serotonin receptor affinity due to lack of methoxy group; triazolopyridine may confer metabolic instability .
Impurity C (MM0421.03) Piperazine + 4-chlorophenyl + triazolopyridine 4-Chlorophenyl instead of 4-methoxyphenyl Increased lipophilicity from chlorine may enhance off-target binding; dihydrochloride salt aligns with target’s formulation strategy .
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Dihydrochloride Piperazine + 4-methoxyphenyl + 2-nitrophenoxy Nitrophenoxy instead of trimethylcyclohexyloxy Nitro group introduces electron-withdrawing effects, potentially reducing metabolic stability; lower lipophilicity may limit CNS activity .

Functional Group Analysis

  • 4-Methoxyphenyl vs. 4-Chlorophenyl (Impurity C): The methoxy group (-OCH₃) in the target compound donates electron density via resonance, enhancing binding to serotonin receptors. In contrast, the chloro substituent (-Cl) in Impurity C is electron-withdrawing, which may reduce affinity for polar receptor pockets but increase nonspecific membrane interactions .
  • Trimethylcyclohexyloxy vs. Nitrophenoxy: The bulky, lipophilic trimethylcyclohexyl group in the target compound likely improves blood-brain barrier permeability compared to the polar nitrophenoxy group in the analogue from . However, the nitro group may confer photolytic instability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Impurity C Nitrophenoxy Analogue
LogP ~3.5 ~4.2 ~2.8
Aqueous Solubility High (salt form) Moderate Low
Metabolic Stability Moderate Low Very low
CNS Penetration High Moderate Low

Research Findings and Clinical Relevance

  • Receptor Selectivity: The target compound’s 4-methoxyphenyl group is associated with higher 5-HT₁A receptor affinity compared to Impurity C’s chlorophenyl variant, as methoxy groups mimic endogenous ligand interactions .
  • Salt Form Advantages: The dihydrochloride salt in both the target and Impurity C improves bioavailability over non-salt analogues, though the trimethylcyclohexyl group in the target may reduce renal clearance .
  • Stability Concerns: Nitrophenoxy-containing analogues () are prone to photodegradation, whereas the trimethylcyclohexyl group in the target compound offers steric protection against enzymatic degradation .

Biologische Aktivität

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C22H34Cl2N2OC_{22}H_{34}Cl_2N_2O

It features a piperazine moiety, which is known for its role in various biological activities. The presence of a methoxy group on the phenyl ring enhances its lipophilicity and may influence receptor interactions.

1. Cardiovascular Effects

Research indicates that compounds with similar structural motifs often exhibit cardiovascular effects. For instance, related piperazine derivatives have demonstrated direct inotropic and vasodilatory effects in animal models. These effects are crucial for developing treatments for conditions like heart failure and hypertension .

2. Dopamine Receptor Affinity

Similar compounds have been evaluated for their affinity toward dopamine receptors, particularly D2 receptors. In vitro studies revealed that certain piperazine derivatives possess significant binding affinities, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

3. Antidepressant Activity

The structural characteristics of the compound suggest it may also influence serotonin pathways, potentially offering antidepressant effects. Studies on related piperazine compounds have shown promise in modulating serotonin levels, which could be beneficial for mood disorders .

Synthesis

The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride involves several steps:

  • Formation of the Piperazine Ring : Starting from 4-methoxyphenyl derivatives, the piperazine ring is formed through cyclization reactions.
  • Alkylation : The resulting piperazine is then alkylated with a suitable alkyl halide to introduce the trimethylcyclohexyl group.
  • Hydrochloride Salt Formation : Finally, the compound is converted into its dihydrochloride salt form to enhance solubility and stability.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundFindings
4-(4-Methoxyphenyl)piperazineDemonstrated significant binding affinity for serotonin receptors.
1-(2-Methoxyphenyl)-4-piperazinesShowed promising results in modulating dopamine receptor activity with Ki values around 54 nM.
Alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanolExhibited inotropic and vasodilatory effects in vivo studies on anesthetized dogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.